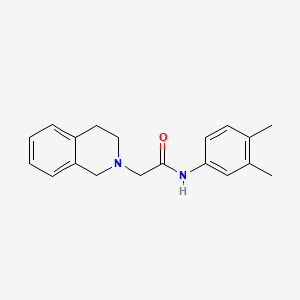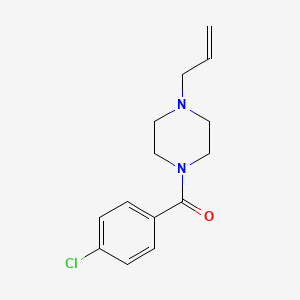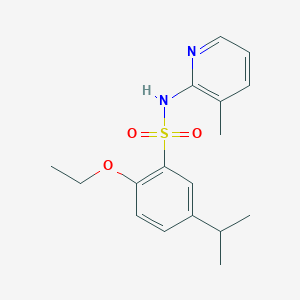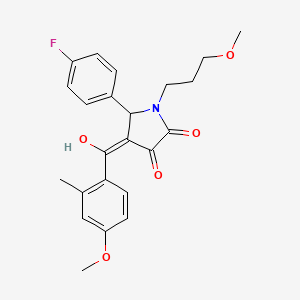
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide, also known as DIPA, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with various receptors in the body. It has been found to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception. It also interacts with the serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and reduce anxiety. It has also been found to have anticonvulsant and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide in lab experiments is its high purity, which ensures accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide. One area of research is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. Its synthesis method is efficient and yields a high purity product. It has been found to have several biochemical and physiological effects and interacts with various receptors in the body. While it has advantages for lab experiments, its potential toxicity requires careful handling and disposal. There are several future directions for research on this compound, including the development of new analogs and investigating its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3,4-dimethylphenylacetic acid with isoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield this compound. This method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethylphenyl)acetamide has been found to have potential applications in the field of medicine. It has been studied for its ability to act as an analgesic, anti-inflammatory, and anxiolytic agent. It has also been found to have anticonvulsant and antipsychotic properties. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase and phospholipase A2, which are involved in the production of inflammatory mediators.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-7-8-18(11-15(14)2)20-19(22)13-21-10-9-16-5-3-4-6-17(16)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSPPXDHSABWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)
![6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5328039.png)


![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5328055.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5328069.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![[3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
![(3-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5328128.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)